2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring .
The next step involves the introduction of the thioether linkage. This can be achieved by reacting the pyridazine derivative with a thiol compound under appropriate conditions. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridazine moieties are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Such as pyridazinone, which also exhibits a wide range of pharmacological activities.
Thioether compounds: Known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the nitrophenyl and pyridazine moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(21-12-11-15-5-2-1-3-6-15)14-28-20-10-9-18(22-23-20)16-7-4-8-17(13-16)24(26)27/h1-10,13H,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCSFKLNBPTJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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